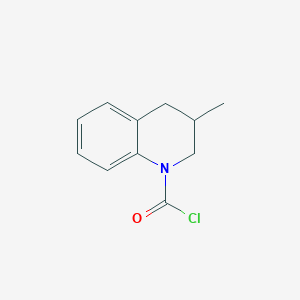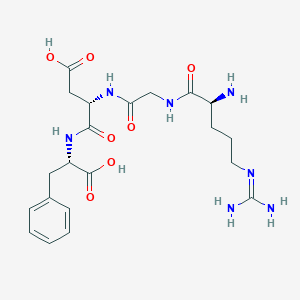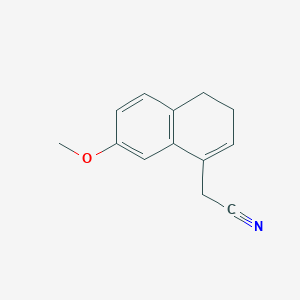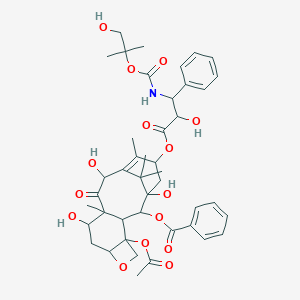
ドセタキセル ヒドロキシ-tert-ブチル-カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
アラキドニルシクロプロピルアミドは、カンナビノイド受容体1のアゴニストとしての役割で知られる合成化合物です。 この化合物は、カンナビノイド受容体1に対する高い選択性と効力を特徴とし、カンナビノイド研究における貴重なツールとなっています .
2. 製法
合成経路と反応条件: アラキドニルシクロプロピルアミドは、アラキドン酸誘導体のシクロプロピル化を含む一連の化学反応によって合成されます。このプロセスは通常、以下の手順を含みます。
アラキドン酸誘導体の調製: アラキドン酸は、まずエステルまたはアミドなどの適切な誘導体に変換されます。
シクロプロピル化: 次に、誘導体を制御された条件下でシクロプロピルアミンを用いてシクロプロピル化します。
工業的生産方法: 特定の工業的生産方法は広く文書化されていませんが、アラキドニルシクロプロピルアミドの大規模な合成には、高収率と純度を確保するために、上記の合成経路の最適化が求められるでしょう。これには、自動反応器や高度な精製技術の使用が含まれる場合があります。
科学的研究の応用
Arachidonylcyclopropylamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cannabinoid receptor agonists.
Biology: The compound is employed in experiments to understand the role of cannabinoid receptors in various biological processes.
Medicine: Arachidonylcyclopropylamide is investigated for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: It is used in the development of cannabinoid-based pharmaceuticals and other related products.
作用機序
アラキドニルシクロプロピルアミドは、カンナビノイド受容体1に結合することで効果を発揮します。この相互作用は受容体を活性化し、一連の細胞内シグナル伝達イベントにつながります。カンナビノイド受容体1の活性化は、疼痛知覚、食欲調節、気分など、さまざまな生理学的プロセスに影響を与えます。 この化合物は、カンナビノイド受容体1に対する高い選択性を有しており、標的効果が得られ、オフターゲット相互作用が最小限に抑えられます .
類似の化合物:
アラキドニルエタノールアミド:
アラキドニル-2-クロロエチルアミド: カンナビノイド受容体1に対する高い選択性を有するもう1つの合成カンナビノイド受容体アゴニストです。
アラキドニルグリシン: カンナビノイド受容体活性を調節する内因性化合物です。
独自性: アラキドニルシクロプロピルアミドは、シクロプロピル基によってユニークであり、これはカンナビノイド受容体1に対する選択性と効力を高めます。 この構造的特徴は、アラキドニルシクロプロピルアミドを他の類似化合物と区別し、その特異的な薬理学的プロファイルに貢献しています .
生化学分析
Biochemical Properties
Docetaxel Hydroxy-tert-butyl-carbamate interacts with microtubules in cells . It promotes the assembly of these microtubules and prevents their disassembly into free tubulin . This interaction with microtubules is crucial for its role in biochemical reactions.
Cellular Effects
Docetaxel Hydroxy-tert-butyl-carbamate has significant effects on various types of cells. It is known to inhibit cell replication by inducing a sustained mitosis block at the metaphase-anaphase boundary . It also disrupts tubulin in the cell membrane and has direct inhibitory effects on the disassembly of the interphase cytoskeleton .
Molecular Mechanism
The molecular mechanism of action of Docetaxel Hydroxy-tert-butyl-carbamate involves its binding to microtubules . It hyper-stabilizes the structure of microtubules, thereby disrupting the cell’s ability to use its cytoskeleton in a flexible manner . This leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Docetaxel Hydroxy-tert-butyl-carbamate has been shown to have sustained effects on the inhibition of tumor growth . It also shows no obvious recurrence, even after the drug administration was stopped for 30 days .
Dosage Effects in Animal Models
In animal models, the effects of Docetaxel Hydroxy-tert-butyl-carbamate vary with different dosages . It can effectively suppress the growth of tumor xenografts in vivo and even induce complete tumor regression .
Metabolic Pathways
The main metabolic pathway of Docetaxel Hydroxy-tert-butyl-carbamate involves the oxidation of the tertiary butyl group on the side chain at the C-13 position of the taxane ring . This leads to the formation of a primary alcohol (M-2), which after a second oxidation probably via an intermediate aldehyde, leads to the formation of two cyclic hydroxyoxazolidinones which are diastereomers (M-1 and M-3) .
Transport and Distribution
Docetaxel Hydroxy-tert-butyl-carbamate is widely distributed in tissues . It is mainly excreted from the body via the hepatobiliary route, whereas less than 10% of the dose is excreted in the urine .
Subcellular Localization
The subcellular localization of Docetaxel Hydroxy-tert-butyl-carbamate is primarily associated with microtubules . It binds to these structures, promoting their assembly and preventing their disassembly into free tubulin .
準備方法
Synthetic Routes and Reaction Conditions: Arachidonylcyclopropylamide is synthesized through a series of chemical reactions involving the cyclopropylation of arachidonic acid derivatives. The process typically involves the following steps:
Preparation of Arachidonic Acid Derivative: Arachidonic acid is first converted into an appropriate derivative, such as an ester or amide.
Cyclopropylation: The derivative is then subjected to cyclopropylation using cyclopropylamine under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to obtain pure arachidonylcyclopropylamide.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of arachidonylcyclopropylamide on a larger scale would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and advanced purification techniques.
化学反応の分析
反応の種類: アラキドニルシクロプロピルアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、アラキドニルシクロプロピルアミドをその還元型に変換することができます。
置換: この化合物は、置換反応を起こし、官能基が他の基に置き換わります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に用いられます。
置換: 目的の置換反応に応じて、さまざまな求核剤および求電子剤を使用することができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化またはカルボキシル化された誘導体を生成する可能性があり、一方、還元は完全に飽和した化合物を生成する可能性があります .
4. 科学研究への応用
アラキドニルシクロプロピルアミドは、科学研究において幅広い用途を持っています。
化学: カンナビノイド受容体アゴニストの挙動を研究するためのモデル化合物として使用されます。
生物学: この化合物は、さまざまな生物学的プロセスにおけるカンナビノイド受容体の役割を理解するための実験で使用されます。
医学: アラキドニルシクロプロピルアミドは、特に疼痛管理や神経保護における潜在的な治療効果について研究されています。
類似化合物との比較
Arachidonyl Ethanolamide:
Arachidonyl-2-chloroethylamide: Another synthetic cannabinoid receptor agonist with high selectivity for cannabinoid receptor 1.
Arachidonyl Glycine: An endogenous compound that modulates cannabinoid receptor activity.
Uniqueness: Arachidonylcyclopropylamide is unique due to its cyclopropyl group, which enhances its selectivity and potency towards cannabinoid receptor 1. This structural feature distinguishes it from other similar compounds and contributes to its specific pharmacological profile .
特性
CAS番号 |
154044-57-2 |
|---|---|
分子式 |
C43H53NO15 |
分子量 |
823.9 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 |
InChIキー |
HABZZLXXUPZIJD-VCVYQWHSSA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
同義語 |
(αR,βS)-α-Hydroxy-β-[[(2-hydroxy-1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy_x000B_)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


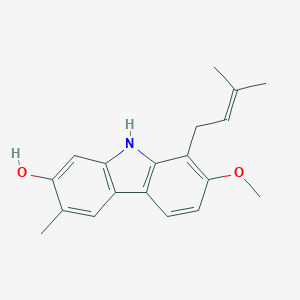

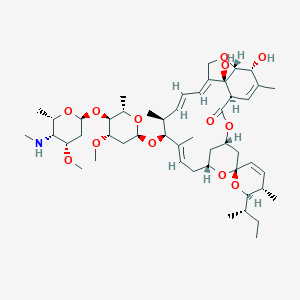
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)
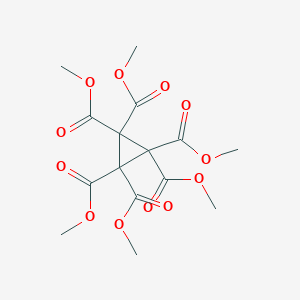

![(4-methoxyphenyl)methyl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B18909.png)
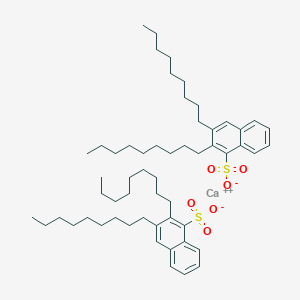
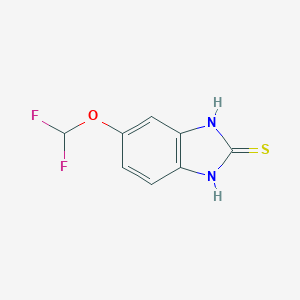
![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
